4-(Trifluoromethyl)phenyl-DL-alanine is a fluorinated amino acid that has garnered attention in pharmaceutical research and peptide synthesis due to its unique chemical properties. The incorporation of a trifluoromethyl group enhances the reactivity and stability of this compound, making it useful in various scientific applications. This amino acid is classified under the category of non-proteinogenic amino acids, which are not incorporated into proteins during translation but can play significant roles in biochemical research.
The synthesis of 4-(trifluoromethyl)phenyl-DL-alanine typically involves several established methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. The use of protecting groups may also be necessary during certain synthetic steps to prevent unwanted side reactions.
The molecular structure of 4-(trifluoromethyl)phenyl-DL-alanine can be represented as follows:
The structure features a phenyl ring substituted at the para position with a trifluoromethyl group and an amino acid backbone consisting of an amino group and a carboxylic acid group.
N[C@H](C(=O)O)c1ccc(cc1)C(F)(F)FFANMQHUKZBBELZ-ZETCQYMHSA-NThis data provides insight into the compound's stereochemistry and functional groups, which are crucial for understanding its reactivity and interactions in biological systems.
4-(Trifluoromethyl)phenyl-DL-alanine participates in various chemical reactions typical for amino acids:
The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its potential interactions with biological targets and influencing its metabolic stability.
The mechanism of action for 4-(trifluoromethyl)phenyl-DL-alanine primarily revolves around its interactions with biological molecules:
Studies have indicated that fluorinated amino acids can exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, which can enhance their therapeutic potential .
Relevant data on safety indicates that while handling this compound, appropriate personal protective equipment should be used due to potential irritant properties .
4-(Trifluoromethyl)phenyl-DL-alanine finds several applications in scientific research:
The synthesis of 4-(trifluoromethyl)phenyl-DL-alanine predominantly relies on alkylation strategies using sodium diethyl acetamidomalonate as a glycine equivalent. This method enables the introduction of the 4-(trifluoromethyl)benzyl electrophile at the α-carbon of the amino acid backbone. The process begins with the deprotonation of diethyl acetamidomalonate using sodium ethoxide, generating a nucleophilic enolate. This species attacks 4-(trifluoromethyl)benzyl bromide (or chloride), forming a dialkylated malonate intermediate. Subsequent hydrolysis under acidic conditions (e.g., 6M HCl) and decarboxylation at elevated temperatures (110–120°C) yields the racemic target amino acid [3] [7].
Table 1: Key Alkylation Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time (h) | Yield Range |
|---|---|---|---|---|
| Enolate Formation | NaOEt, EtOH | 0°C | 1 | - |
| Alkylation | 4-(Trifluoromethyl)benzyl bromide | Reflux | 12–24 | 60–75%* |
| Hydrolysis/Decarbox | 6M HCl | 110–120°C | 8–12 | 45–60%* |
| Overall Yield | 25–45%* |
Yields reflect optimized procedures; variations occur due to electrophile reactivity and purification challenges [3] [7].
Critical limitations include moderate regioselectivity due to competing dialkylation and side reactions during decarboxylation. Purification challenges arise from residual malonate byproducts, often requiring recrystallization from ethanol/water mixtures or preparative HPLC [7].
Racemic synthesis via alkylation remains the most direct route to 4-(trifluoromethyl)phenyl-DL-alanine, suitable for applications where chirality is irrelevant (e.g., certain peptide backbone modifications or materials science). However, enantiopure forms are essential for biomedical applications like peptide therapeutics or imaging probes, necessitating resolution or asymmetric synthesis.
Enantiopure synthesis typically reduces yields by 15–30% compared to racemic routes due to resolution losses or complex precursor synthesis. Computational modeling (e.g., CNS MPO scoring) predicts favorable physicochemical properties for the L-enantiomer, including blood-brain barrier permeability (log P = 1.64) and solubility (>50 mg/mL), supporting its use in neuroactive peptides [5].
The synergistic integration of boron and fluorine atoms enables the synthesis of multifunctional derivatives for dual diagnostic/therapeutic applications. Key strategies include:
Table 2: Multifunctional Derivatives and Applications
| Derivative Class | Synthetic Route | Key Reagents | Primary Application |
|---|---|---|---|
| Boronated Alanines | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | BNCT/MRI probes |
| Bis(trifluoromethyl) Analogs | C–H activation/Boc protection | Pd(OAc)₂, Boc₂O | Peptide NMR tags [1] |
| Fluorinated Alaninamides | Amide coupling | EDC, HOBt | Antiseizure agents [5] |
These derivatives exploit fluorine’s high NMR sensitivity (¹⁹F δ = -63 ppm for CF₃) and boron’s neutron capture cross-section for theranostics. For instance, DL-β-[4-(¹⁰B)borono-2-trifluoromethylphenyl]alanine exhibits enhanced ¹⁹F MRI contrast versus difluoro analogs due to higher fluorine density [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2